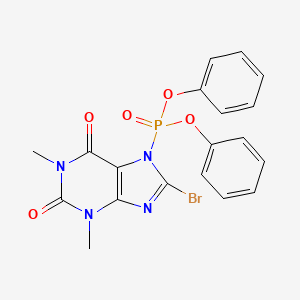
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has potential applications in various fields of scientific research. This compound has been studied for its antimicrobial, anticancer, antifungal, and antiviral activities. It has also been studied for its potential as an enzyme inhibitor and as a ligand for metal complexes. In addition, this compound has been studied for its potential as a fluorescent probe for biological imaging.
Mecanismo De Acción
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole is not fully understood. However, studies have shown that this compound can inhibit the growth of microorganisms, cancer cells, and fungi by disrupting their cellular processes. It has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase and urease.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound can inhibit the activity of enzymes, which can lead to the disruption of cellular processes. Physiologically, this compound has been shown to have antimicrobial, anticancer, antifungal, and antiviral activities, which can have therapeutic implications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole has several advantages and limitations for lab experiments. One advantage is its potential as a fluorescent probe for biological imaging. Another advantage is its potential as an enzyme inhibitor and as a ligand for metal complexes. However, one limitation is the lack of understanding of its mechanism of action, which can hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research of 1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole. One direction is to further investigate its mechanism of action to better understand its potential therapeutic applications. Another direction is to explore its potential as a fluorescent probe for biological imaging. Additionally, further research can be conducted to optimize its synthesis method and to explore its potential as an enzyme inhibitor and as a ligand for metal complexes.
Métodos De Síntesis
1-(2-chloro-4-fluorobenzyl)-4-(1-pyrrolidinylcarbonyl)-1H-1,2,3-triazole can be synthesized using different methods, including click chemistry, microwave-assisted synthesis, and solvent-free synthesis. Click chemistry is a popular method for synthesizing triazole derivatives, including this compound. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst to form a triazole ring. Microwave-assisted synthesis is a rapid and efficient method for synthesizing this compound. This method involves the reaction of an azide and an alkyne in the presence of a copper catalyst under microwave irradiation. Solvent-free synthesis is a green and sustainable method for synthesizing this compound. This method involves the reaction of an azide and an alkyne in the absence of a solvent.
Propiedades
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O/c15-12-7-11(16)4-3-10(12)8-20-9-13(17-18-20)14(21)19-5-1-2-6-19/h3-4,7,9H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGQVKWHZYMRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(N=N2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl {2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5208538.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5208545.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B5208547.png)
![N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5208551.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(4-ethoxyphenyl)quinoline](/img/structure/B5208558.png)
![ethyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5208566.png)

![N-(1H-benzimidazol-2-ylmethyl)-3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B5208571.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208572.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208585.png)
![N-(3,4-dichlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5208587.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)
![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)